N,N-Diethyl-N',N'-dimethylthioperoxydicarbamic acid
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Overview
Description
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid is a chemical compound with the molecular formula C8H16N2S4. It is known for its unique structure, which includes two (thio-) carbamate groups and a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid typically involves the reaction of diethylamine and dimethylamine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioperoxydicarbamic acid structure .
Industrial Production Methods
Industrial production of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamates.
Scientific Research Applications
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress and related conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming covalent bonds with thiol groups, leading to changes in their function. This interaction is particularly relevant in pathways involving oxidative stress and sulfur metabolism .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-N’,N’-dimethylthiocarbamic acid: Similar structure but lacks the disulfide bond.
N,N-Diethyl-N’,N’-dimethylcarbamic acid: Similar structure but lacks the sulfur atoms.
N,N-Diethyl-N’,N’-dimethylperoxydicarbamic acid: Similar structure but contains a peroxide bond instead of a disulfide bond.
Uniqueness
N,N-Diethyl-N’,N’-dimethylthioperoxydicarbamic acid is unique due to its combination of (thio-) carbamate groups and a disulfide bond, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
84145-11-9 |
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Molecular Formula |
C8H16N2S4 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
dimethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H16N2S4/c1-5-10(6-2)8(12)14-13-7(11)9(3)4/h5-6H2,1-4H3 |
InChI Key |
QNNGULMAPLOXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SSC(=S)N(C)C |
Origin of Product |
United States |
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